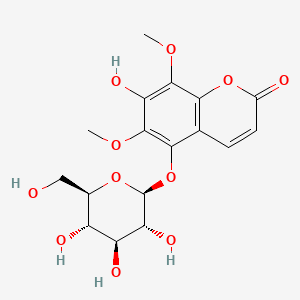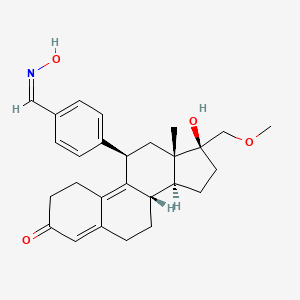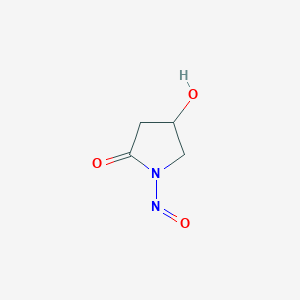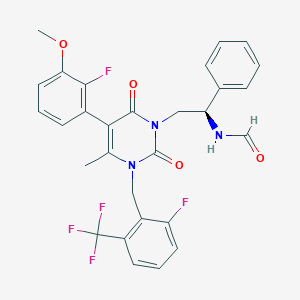
7-Hydroxyisofraxidin 5-beta-D-Glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxyisofraxidin 5-beta-D-Glucoside is a chemical compound with the molecular formula C17H20O11 and a molecular weight of 400.334. It is an isomer of 5-Hydroxyisofraxidin 7-beta-D-Glucoside and an analog of Isofraxidin 7-O-beta-D-Glucoside. This compound is a derivative of Isofraxidin and is found in the aerial parts of Artemisia selengensis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyisofraxidin 5-beta-D-Glucoside involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl groups during the glycosylation step. The glycosylation reaction is carried out using a glycosyl donor, such as a glycosyl bromide or glycosyl trichloroacetimidate, in the presence of a Lewis acid catalyst like silver triflate or boron trifluoride etherate. After the glycosylation, the protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as the aerial parts of Artemisia selengensis, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved using the synthetic routes mentioned above, with optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxyisofraxidin 5-beta-D-Glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride or phosphorus tribromide, and alkylating agents like methyl iodide or ethyl bromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
7-Hydroxyisofraxidin 5-beta-D-Glucoside has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including interleukin 6 (IL-6) inhibitory activity, which may have implications in treating inflammatory diseases.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 7-Hydroxyisofraxidin 5-beta-D-Glucoside involves its interaction with molecular targets and pathways in the body. It has been shown to inhibit the activity of interleukin 6 (IL-6), a pro-inflammatory cytokine, by binding to its receptor and preventing the activation of downstream signaling pathways. This inhibition can reduce inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
7-Hydroxyisofraxidin 5-beta-D-Glucoside is similar to other compounds such as:
5-Hydroxyisofraxidin 7-beta-D-Glucoside: An isomer with similar biological activities.
Isofraxidin 7-O-beta-D-Glucoside: An analog with similar chemical structure and biological properties.
Isofraxidin: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific glycosylation pattern, which may influence its solubility, stability, and biological activity compared to its analogs and isomers.
Propiedades
Fórmula molecular |
C17H20O11 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
7-hydroxy-6,8-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C17H20O11/c1-24-15-12(23)16(25-2)14(6-3-4-8(19)27-13(6)15)28-17-11(22)10(21)9(20)7(5-18)26-17/h3-4,7,9-11,17-18,20-23H,5H2,1-2H3/t7-,9-,10+,11-,17+/m1/s1 |
Clave InChI |
KPPFMXIPEMWGSO-AHKYOXQYSA-N |
SMILES isomérico |
COC1=C(C(=C(C2=C1OC(=O)C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O |
SMILES canónico |
COC1=C(C(=C(C2=C1OC(=O)C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)

![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)

